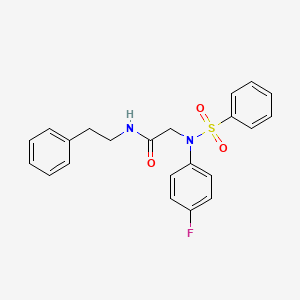
N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as Compound 1, is a novel small molecule that has been recently synthesized. This compound has attracted significant attention in the scientific community due to its potential applications in drug discovery and development.
科学的研究の応用
N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
作用機序
The exact mechanism of action of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 is not fully understood. However, it has been suggested that N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 exerts its effects by inhibiting the activity of specific enzymes, including histone deacetylases and proteasomes. Histone deacetylases are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to changes in chromatin structure and gene transcription. Proteasomes are cellular complexes that degrade proteins, which are important for maintaining cellular homeostasis.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to have several biochemical and physiological effects. In cancer cells, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to cell death. In addition, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is important for tumor growth and metastasis. In animal models of inflammation, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. Furthermore, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has several advantages for lab experiments. It has a relatively simple chemical structure, which makes it easy to synthesize and modify. In addition, N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. However, there are also some limitations to using N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 in lab experiments. One limitation is that the exact mechanism of action of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the low yield of the synthesis process can make it difficult to obtain large quantities of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 for experiments.
将来の方向性
There are several future directions for research on N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1. One direction is to further investigate the mechanism of action of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1, which can provide insights into its therapeutic potential and help to design more effective drugs. Another direction is to optimize the synthesis process of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 to increase the yield and purity of the compound. In addition, it would be interesting to study the effects of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 in combination with other drugs, which can lead to synergistic effects and improve its therapeutic potential. Finally, it would be important to conduct clinical trials to evaluate the safety and efficacy of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 in humans.
合成法
The synthesis of N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1 involves a multi-step process that starts with the reaction of 4-fluoroaniline with 2-phenylethylamine to form intermediate 1. The intermediate 1 is then reacted with phenylsulfonyl chloride to give intermediate 2. Finally, intermediate 2 is reacted with glycine methyl ester hydrochloride to yield N~2~-(4-fluorophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide 1. The overall yield of the synthesis process is around 20%.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c23-19-11-13-20(14-12-19)25(29(27,28)21-9-5-2-6-10-21)17-22(26)24-16-15-18-7-3-1-4-8-18/h1-14H,15-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVUCMHORLUVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorophenyl)-N-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

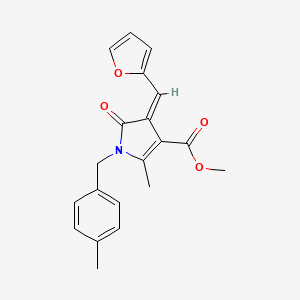

![N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5112486.png)
![N-(3,4-difluorophenyl)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5112487.png)
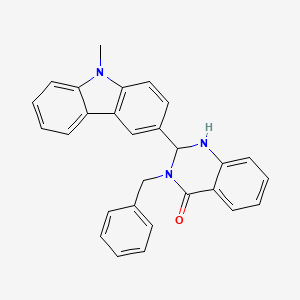
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5112505.png)

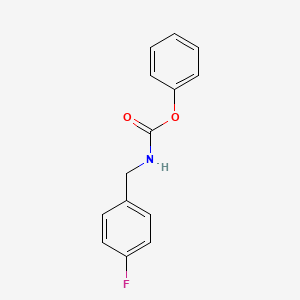
![2-chloro-5-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5112520.png)
![1-[3-(4-iodophenoxy)propyl]pyrrolidine](/img/structure/B5112524.png)
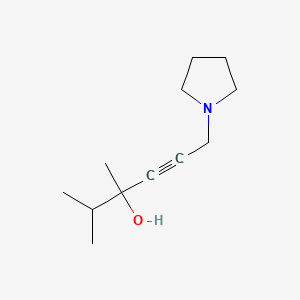
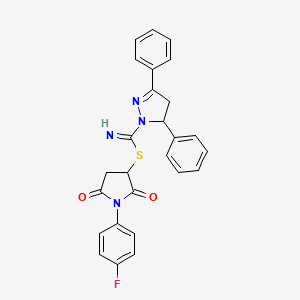
![5-(4-bromophenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B5112534.png)
![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112538.png)